molecular formula C7H12BrNO B1443915 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide CAS No. 1270785-91-5

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide

Cat. No.: B1443915
CAS No.: 1270785-91-5
M. Wt: 206.08 g/mol
InChI Key: AZUFNEWLMKNWEB-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclopropylmethyl)-N-methylacetamide (CAS 1270785-91-5) is a bromoacetamide derivative of significant interest in research and development, particularly in the fields of medicinal chemistry and agrochemical science. With a molecular formula of C 7 H 12 BrNO and a molecular weight of 206.08 g/mol, this compound serves as a versatile electrophilic alkylating agent and a key synthetic intermediate . The molecule features a bromoacetyl group attached to a nitrogen atom that is di-substituted with a methyl group and a cyclopropylmethyl group, a structural motif found in advanced synthetic targets . Its primary research value lies in its application as a building block for the synthesis of more complex molecules. The bromine atom is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions. It can readily alkylate various nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively . This reactivity is exploited to create molecular scaffolds and functionalize target compounds. Specifically, the N-cyclopropylmethyl-N-methylamide structure is relevant in the design and development of active ingredients, including novel pesticide derivatives such as benzamide and pyridine-carboxamide compounds . Researchers utilize this bromoacetamide to introduce a specific amide-containing side chain that can influence the physicochemical properties and biological activity of the final molecule. For research purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUFNEWLMKNWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Brominating Agents and Conditions

  • Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used brominating agents.
  • Solvents such as carbon tetrachloride (CCl4) , chloroform (CHCl3) , or dichloromethane (DCM) are preferred to dissolve reactants and control reaction rate.
  • The reaction is typically carried out at low to moderate temperatures (0–25 °C) to minimize side reactions.

Alternative Preparation Routes

Direct Bromination of N-methylacetamide Followed by Alkylation

  • An alternative approach involves first brominating N-methylacetamide to 2-bromo-N-methylacetamide.
  • Then, alkylation with cyclopropylmethyl halide (e.g., bromide or chloride) introduces the cyclopropylmethyl substituent on the nitrogen.
  • This method requires careful control to avoid over-alkylation or side reactions.

Use of Methanesulfonyl Derivatives as Intermediates

  • According to Japanese patent JPH069451A, preparation of bromomethylcyclopropane derivatives involves mesylation followed by halide substitution.
  • This strategy can be adapted to prepare cyclopropylmethyl intermediates that can then be converted into the target amide.

Industrial and Laboratory Scale Considerations

  • Continuous flow bromination can improve yield and safety by controlling exothermic reactions and bromine handling.
  • Recycling of reagents such as boric acid derivatives (in related bromination processes) reduces waste.
  • The mild reaction conditions reduce side products and facilitate purification.

Data Table: Summary of Preparation Methods

Step Method Description Key Reagents Solvent Temperature Yield (%) Notes
1 Acylation of N-(cyclopropylmethyl)-methylamine Acetic anhydride or acetyl chloride DCM or ether 0–25 °C 80–95 Standard amide formation
2 Bromination of amide precursor Bromine or NBS CCl4, CHCl3, or DCM 0–25 °C 70–90 Selective α-bromination
Alternative 1 Bromination of N-methylacetamide + alkylation Bromine, cyclopropylmethyl halide Various Controlled Moderate Requires careful control to avoid side reactions
Alternative 2 Mesylation of cyclopropylmethanol + halide substitution Methanesulfonyl chloride, NaBr Toluene, ether Reflux Variable Used for preparing cyclopropylmethyl intermediates

Research Findings and Notes

  • The bromination step is critical and must be optimized for reagent stoichiometry and temperature to avoid dibromination or degradation.
  • The cyclopropylmethyl substituent is stable under bromination conditions, allowing selective functionalization.
  • Literature on related compounds (e.g., 2-bromo-N-methylacetamide) supports the use of NBS and bromine in mild solvents for high selectivity and yield.
  • The use of rhodium-catalyzed carbonylation and directed C-C bond activation strategies involving cyclopropyl groups has been reported but is more relevant to complex synthetic transformations rather than direct preparation of this compound.
  • Patents emphasize environmentally friendly and scalable methods, such as solvent recycling and mild reaction conditions, for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming N-(cyclopropylmethyl)-N-methylacetam

Biological Activity

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide is a bromo-substituted acetamide derivative that has gained attention for its potential biological activities. This compound, with a molecular weight of approximately 192.05 g/mol, exhibits unique structural characteristics due to the presence of both a cyclopropylmethyl group and a bromo substituent. These features may enhance its reactivity and biological efficacy, making it a candidate for medicinal chemistry, particularly in anti-inflammatory drug development.

  • Molecular Formula : C7_{7}H10_{10}BrN1_{1}O1_{1}
  • Molecular Weight : 192.05 g/mol
  • Structure : The compound consists of an acetamide functional group attached to a cyclopropylmethyl moiety and a bromine atom, which increases its reactivity.

Biological Activity Overview

Research indicates that this compound may exhibit anti-inflammatory properties . Its structural flexibility allows it to interact with biological targets effectively, suggesting potential applications in treating inflammatory conditions. Preliminary studies have shown that it may interact with specific receptors or enzymes involved in inflammatory pathways.

The reactivity of this compound can be attributed to the bromine atom, which is capable of undergoing nucleophilic substitution reactions. This property facilitates the formation of various derivatives through reactions with nucleophiles such as amines or alcohols. Additionally, the acetamide functional group can participate in acylation reactions, leading to more complex structures that may possess enhanced biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological profile of this compound:

Compound NameStructure FeaturesBiological Activity
N-(cyclopropylmethyl)-N-methylacetamideLacks bromo substituentPotential anti-inflammatory effects
2-bromo-N-methylacetamideSimilar acetamide structure without cyclopropyl groupModerate anti-inflammatory effects
N-cyclobutyl-N-methylacetamideCyclobutyl instead of cyclopropylVaries; less studied

The unique combination of the bromo group and cyclopropylmethyl moiety in this compound may enhance its reactivity and biological efficacy compared to similar compounds.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit specific inflammatory pathways, although detailed mechanistic studies are still required to elucidate its pharmacological profile.
  • Synthesis and Derivative Formation : The synthesis of this compound typically involves the bromination of N-(cyclopropylmethyl)-N-methylacetamide. This synthetic route allows for the exploration of various derivatives that could potentially enhance its biological activity.
  • Potential Applications : Due to its structural similarities with other biologically active compounds, there is potential for this compound to be utilized in studies related to neuroinflammation and other inflammatory diseases.

Scientific Research Applications

Enzyme Inhibition

2-Bromo-N-(cyclopropylmethyl)-N-methylacetamide has been studied for its role as an enzyme inhibitor. It interacts with the active sites of enzymes, forming covalent bonds that inhibit enzymatic activity. This property is crucial for understanding enzyme mechanisms and developing specific enzyme inhibitors for therapeutic purposes.

Cellular Effects

The compound influences various cellular processes, including cell signaling pathways and gene expression. It can alter the phosphorylation state of proteins involved in these pathways, leading to significant changes in cellular metabolism and function. Such effects are vital for exploring the compound's therapeutic potential and understanding its toxicity profile.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action. Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its biological activity.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Reduction Reactions: It can be reduced to N-methylacetamide using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Oxidation can lead to carboxylic acids or other oxidized products.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential building block for pharmaceutical compounds. Its ability to modify biological targets makes it a candidate for drug development aimed at various diseases.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its unique reactivity allows chemists to study reaction mechanisms and kinetics, contributing to advancements in synthetic organic chemistry .

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of protein tyrosine phosphatases, researchers found that derivatives of this compound exhibited significant inhibitory activity against specific phosphatases. This highlights its potential in developing anti-addiction therapies by targeting addiction-related pathways .

Research into the biological activities of this compound revealed its potential anti-inflammatory effects when tested in vitro. The results indicated that it could modulate inflammatory responses, suggesting applications in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

The nitrogen substituents significantly influence the physicochemical and reactive properties of bromoacetamides. Below is a comparative analysis:

Compound Name Substituents (N-groups) Molecular Formula Key Properties/Reactivity Reference
2-Bromo-N-(cyclopropylmethyl)-N-methylacetamide Cyclopropylmethyl, Methyl C₇H₁₁BrNO₂ High steric hindrance from cyclopropane; limited solubility in polar solvents .
2-Bromo-N-(2,6-diisopropylphenyl)acetamide 2,6-Diisopropylphenyl C₁₄H₁₉BrNO Bulky aryl substituent reduces solubility in MeCN; yields 60% in coupling reactions .
2-Bromo-N-ethyl-N-methylacetamide Ethyl, Methyl C₅H₁₀BrNO₂ Linear alkyl groups enhance solubility; lower steric hindrance compared to cyclic analogs .
2,2,2-Tribromo-N-(2-methylphenyl)acetamide 2-Methylphenyl (tribromoacetyl) C₉H₇Br₃NO Higher electrophilicity due to three bromines; forms intramolecular H-bonds .
2-Bromo-N-(2-bromophenyl)-N-methylacetamide 2-Bromophenyl, Methyl C₉H₉Br₂NO Aryl bromine enhances electronic withdrawal; 95% yield in synthesis .

Key Observations :

  • Steric Effects : Cyclopropylmethyl and bulky aryl groups (e.g., 2,6-diisopropylphenyl) hinder solubility and reaction efficiency. For example, 2-bromo-N-(2,6-diisopropylphenyl)acetamide showed poor solubility in MeCN, leading to low yields (10–12%) in initial reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., tribromoacetyl or aryl bromine) increase electrophilicity, facilitating nucleophilic substitution. The tribromo derivative in exhibited strong hydrogen bonding, influencing crystallinity .
  • Synthetic Yields : Substituents impact reaction pathways. 2-Bromo-N-(2-bromophenyl)-N-methylacetamide achieved 95% yield due to optimized conditions , whereas bulky analogs required solvent adjustments to improve yields .

Physical and Chemical Properties

  • Hydrogen Bonding : The tribromoacetamide in forms intramolecular N–H⋯Br and intermolecular N–H⋯O bonds, enhancing thermal stability .
  • Solubility : Linear alkyl-substituted analogs (e.g., N-ethyl-N-methyl) exhibit better solubility in polar solvents than cyclopropane-containing derivatives .
  • For example, 2-[(2-bromo-4-methylphenyl)amino]-N-cyclopropylacetamide (MW 283.16 g/mol) may show faster degradation compared to non-cyclic analogs .

Q & A

Q. How can regioselectivity challenges in cyclopropane-functionalized acetamide synthesis be addressed?

  • Methodology : Employ directing groups (e.g., nitro or carbonyl substituents) to control bromination sites. For example, 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide derivatives show predictable regioselectivity due to electron-withdrawing effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-(cyclopropylmethyl)-N-methylacetamide
Reactant of Route 2
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2-bromo-N-(cyclopropylmethyl)-N-methylacetamide

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